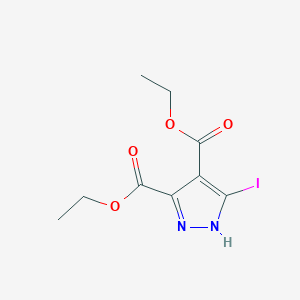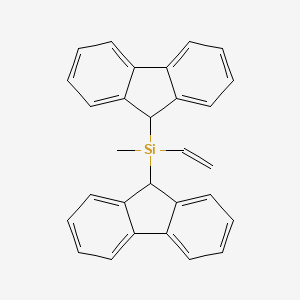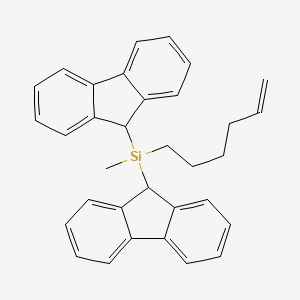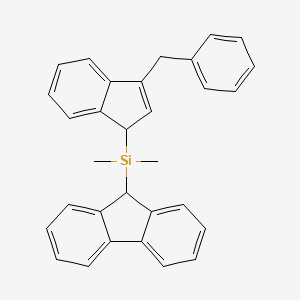
(Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane is an organic compound featuring a fluorene structure linked to a dimethylsilyl group via a silicon atom. It is a clear, colorless, and odorless liquid that is soluble in organic solvents such as ether and benzene. This compound is used in various scientific experiments and industries due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane typically involves the reaction of 9-fluorenone with hexamethyldisilane in the presence of lithium tetramethylpiperidide (LiTMP) as a base. The reaction is carried out in ether at low temperature (-78°C) to minimize side reactions. The product is then purified by column chromatography using silica gel and eluted with hexane and ether.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The compound can undergo substitution reactions where the dimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the type of reaction and the reagents used.
Applications De Recherche Scientifique
(Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the study of biological systems where silicon-containing compounds are of interest.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of (Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-9H-fluoren-9-yldimethylsilane: Another organosilicon compound with a similar structure but different substituents.
Bis(9H-fluoren-9-yl)dimethylsilane: A compound with two fluorene groups linked to a dimethylsilyl group.
Uniqueness
(Fluoren-9-yl)-(3-benzylinden-1-yl)dimethylsilane is unique due to the presence of both fluorene and benzylindenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
(3-benzyl-1H-inden-1-yl)-(9H-fluoren-9-yl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28Si/c1-32(2,31-28-18-10-7-15-25(28)26-16-8-11-19-29(26)31)30-21-23(20-22-12-4-3-5-13-22)24-14-6-9-17-27(24)30/h3-19,21,30-31H,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJJFTQGQGWEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1C=C(C2=CC=CC=C12)CC3=CC=CC=C3)C4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3AR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B6289199.png)
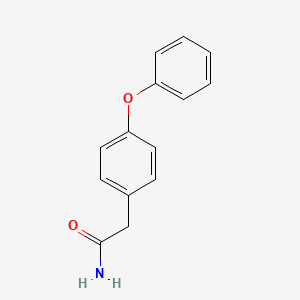
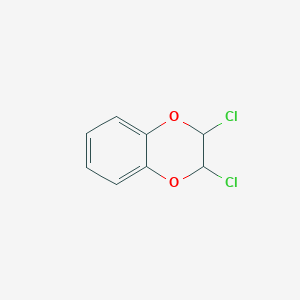
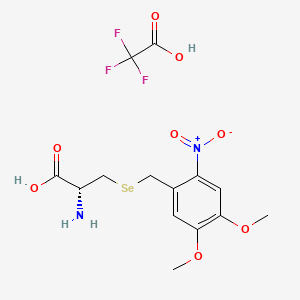
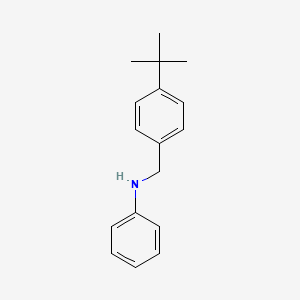
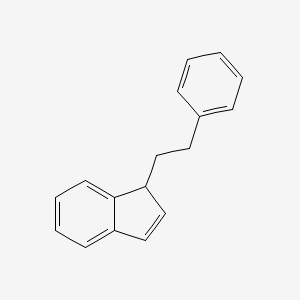
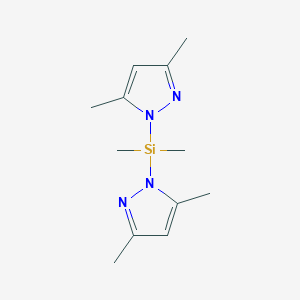
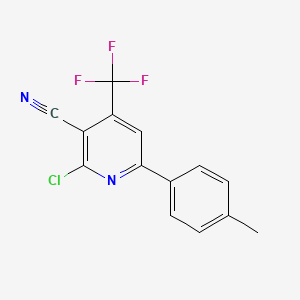
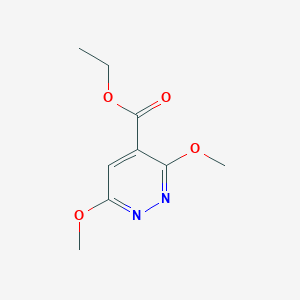
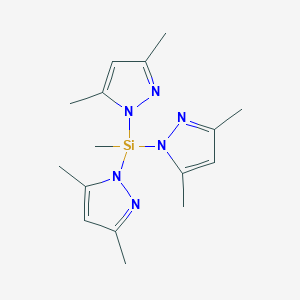
![9-[1-(CYCLOPENTA-2,4-DIEN-1-YL)CYCLOHEXYL]-9H-FLUORENE](/img/structure/B6289273.png)
